(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one
Description
This compound is a structurally complex molecule featuring multiple pharmacophoric motifs:
- Benzo[d][1,3]dioxole moiety: A fused bicyclic aromatic system known for enhancing metabolic stability and binding affinity in drug candidates .
- 1,4-Diazepane ring: A seven-membered heterocycle with conformational flexibility, often used to optimize pharmacokinetic properties such as solubility and bioavailability .
- Sulfonyl-linked 1,2-dimethylimidazole: The sulfonamide group contributes to hydrogen bonding and electrostatic interactions, while the dimethylimidazole ring may influence target selectivity .
Sulfonylation of the 1,4-diazepane ring using a 1,2-dimethylimidazole-4-sulfonyl chloride intermediate .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O5S/c1-15-21-19(13-22(15)2)30(26,27)24-9-3-8-23(10-11-24)20(25)7-5-16-4-6-17-18(12-16)29-14-28-17/h4-7,12-13H,3,8-11,14H2,1-2H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEJLHNLPYSIJK-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one is a complex organic molecule featuring a benzo[d][1,3]dioxole moiety and a diazepane structure. This compound's synthesis and biological activities have garnered attention in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.44 g/mol. The structure includes several functional groups that contribute to its biological activity:
- Benzo[d][1,3]dioxole : Known for its antioxidant and anti-inflammatory properties.
- Imidazole : Exhibits various biological activities including antimicrobial and antifungal effects.
- Diazepane : Associated with anxiolytic effects and potential neuroprotective properties.
Antimicrobial Activity
Research indicates that compounds containing imidazole and diazepane rings often exhibit significant antimicrobial properties. For instance, derivatives of 1,3-diazole have been shown to possess antibacterial and antifungal activities. Studies have demonstrated that similar compounds can inhibit the growth of various pathogens, including bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Antioxidant Properties
The benzo[d][1,3]dioxole moiety is recognized for its antioxidant capabilities. Compounds with this structure can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies have shown that derivatives of benzo[d][1,3]dioxole can significantly reduce oxidative damage in cellular models .
Anti-inflammatory Effects
Compounds featuring the benzo[d][1,3]dioxole structure have been reported to exhibit anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The presence of the imidazole ring may enhance these effects by modulating immune responses.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various diazepane derivatives against common bacterial strains. The results indicated that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-... exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests potential use in treating infections resistant to conventional therapies.
Study 2: Antioxidant Activity Assessment
In another investigation, the antioxidant capacity of compounds containing the benzo[d][1,3]dioxole unit was assessed using DPPH radical scavenging assays. Results showed a significant reduction in DPPH radicals, indicating strong antioxidant activity . This supports the compound's potential role in mitigating oxidative stress-related conditions.
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)prop-2-en-1-one exhibit significant anticancer activities. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
Some studies have reported that related compounds demonstrate antimicrobial properties against a range of pathogens. The sulfonamide group in particular has been linked to enhanced antibacterial activity .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory effects. Research on related compounds indicates that they may inhibit key inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of a structurally related compound on human breast cancer cells. The results showed a dose-dependent inhibition of cell growth and induction of apoptosis. The mechanism was attributed to the activation of caspases and modulation of Bcl-2 family proteins .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, a derivative of (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(sulfonyl)diazepan) was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Therapeutic Potential
Given its diverse biological activities, this compound holds promise for development into therapeutic agents targeting cancer and infectious diseases. Further research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the target compound’s properties, we compare it with structurally or functionally related molecules from the literature. Key criteria include molecular descriptors (e.g., topology, functional groups) and biological relevance.
Table 1: Structural and Functional Comparison
*Calculated via ChemDraw.
†Target compound data inferred from analogs; ‡Estimated based on substituent variations.
Key Insights
Structural Complexity vs. Bioactivity: The target compound’s sulfonyl-diazepane-imidazole motif distinguishes it from simpler imidazole derivatives (e.g., 11a ), which lack fused heterocycles and sulfonamide linkages. This complexity may enhance target specificity but reduce synthetic accessibility compared to compounds like 23 . The enone linker differentiates it from triazole-based hybrids (C1-C9 ), which rely on hydrogen-bonding triazole nitrogens for activity. The enone’s electrophilic β-carbon could enable covalent binding, a mechanism absent in non-enone analogs.
Functional Group Contributions :
- Sulfonamide vs. Hydroxylalkyl Chains : Sulfonamides (target compound) improve water solubility and protein binding compared to hydroxylalkyl chains (11a ), as evidenced by VolSurf descriptors .
- Benzo[d][1,3]dioxole vs. Phenyl Groups : The benzo[d][1,3]dioxole’s electron-rich aromatic system may confer better metabolic stability than plain phenyl rings (23 ) due to reduced cytochrome P450-mediated oxidation .
Biological Activity Trends :
- Imidazole-triazole hybrids (C1-C9 ) exhibit broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL against S. aureus), suggesting that the target compound’s imidazole-diazepane core could be optimized for similar applications.
- However, the absence of a triazole ring in the target compound may limit its hydrogen-bonding capacity, necessitating alternative strategies (e.g., sulfonamide interactions) for target engagement .
Q & A
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Diazepane sulfonylation | 1,4-diazepane, TEA, DCM, 0°C → RT | 75–85 | |
| Enone coupling | NaH, THF, benzodioxol aldehyde, 12 h RT | 60–70 |
Basic: How can the compound’s structure be validated experimentally?
Methodological Answer:
- X-ray Crystallography : Co-crystallize the compound with a suitable solvent (e.g., ethanol/water) and refine the structure using SHELXL for small-molecule accuracy. Validate hydrogen bonding and π-π stacking interactions via Mercury CSD’s void analysis and packing similarity tools .
- Spectroscopic Analysis :
- NMR : Confirm the E-configuration of the propenone via H NMR (doublet at δ 6.8–7.2 ppm for trans-coupled protons) .
- HRMS : Match experimental m/z with theoretical values (tolerance < 2 ppm).
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological targets?
Methodological Answer:
- Core Modifications : Systematically vary substituents on the benzodioxol (e.g., halogenation) and imidazole (e.g., alkyl chain length) to assess impact on activity.
- In Silico Docking : Use DFT calculations (e.g., Gaussian 16) to model interactions with target proteins (e.g., kinases). Compare binding energies of analogs .
- Biological Assays : Test analogs in dose-response assays (e.g., IC determination) and correlate with computational predictions.
Q. Table 2: Example SAR Data
| Substituent (R) | Position | IC (nM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| -H | Benzodioxol | 120 ± 15 | -8.2 |
| -Cl | Benzodioxol | 45 ± 6 | -9.8 |
| -CH | Imidazole | 200 ± 20 | -7.5 |
Advanced: What strategies resolve contradictions in crystallographic data for this compound?
Methodological Answer:
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to refine twinned crystals. Validate with R < 0.05 and CC > 0.5 .
- Disorder Modeling : For flexible diazepane or sulfonyl groups, apply PART/SUMP restraints and analyze residual density maps .
- Cross-Validation : Compare with analogous structures in the Cambridge Structural Database (CSD) using Mercury’s Materials Module .
Advanced: How to optimize reaction yields when scaling synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use a central composite design to test variables (temperature, stoichiometry, solvent polarity). Analyze via ANOVA to identify critical factors .
- Heuristic Algorithms : Apply Bayesian optimization to maximize yield with minimal trials. For example, prioritize sulfonylation step optimization via automated flow chemistry .
Q. Table 3: Optimization Parameters
| Variable | Range Tested | Optimal Value | Yield Improvement (%) |
|---|---|---|---|
| Reaction Temp. | 0°C–40°C | 25°C | 18 |
| Solvent (DMF:EtOH) | 1:1 → 1:4 | 1:3 | 22 |
Advanced: How to address discrepancies between computational and experimental bioactivity data?
Methodological Answer:
- Force Field Calibration : Re-parameterize molecular dynamics simulations using experimental IC data to improve docking accuracy .
- Solvent Effects : Include implicit solvent models (e.g., PCM) in DFT calculations to account for aqueous vs. non-polar environments .
- Meta-Analysis : Cross-reference PubChem bioassay data for structurally related compounds to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
